

# A Comparative Guide: AM103 (Seratrodist) vs. Montelukast in Asthma Models

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## Compound of Interest

Compound Name: AM103

Cat. No.: B8567433

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This guide provides a detailed comparison of **AM103** (Seratrodist) and montelukast, two oral anti-asthmatic compounds that target different inflammatory pathways. The information presented herein is a synthesis of data from a head-to-head clinical trial and various preclinical studies, designed to inform further research and drug development efforts in the field of respiratory therapeutics.

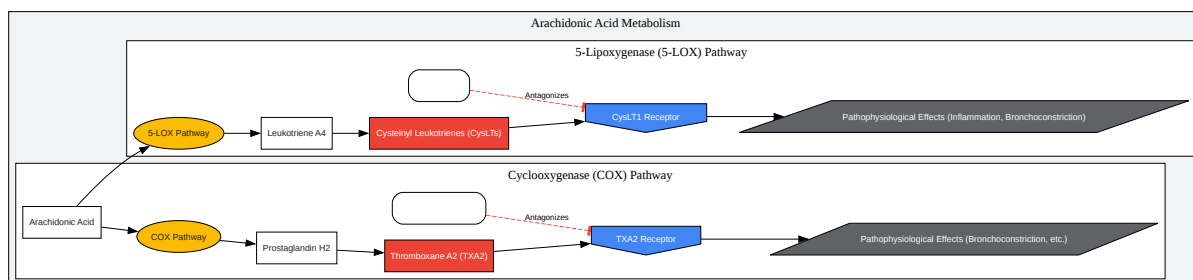
## Mechanisms of Action: Targeting Distinct Inflammatory Pathways

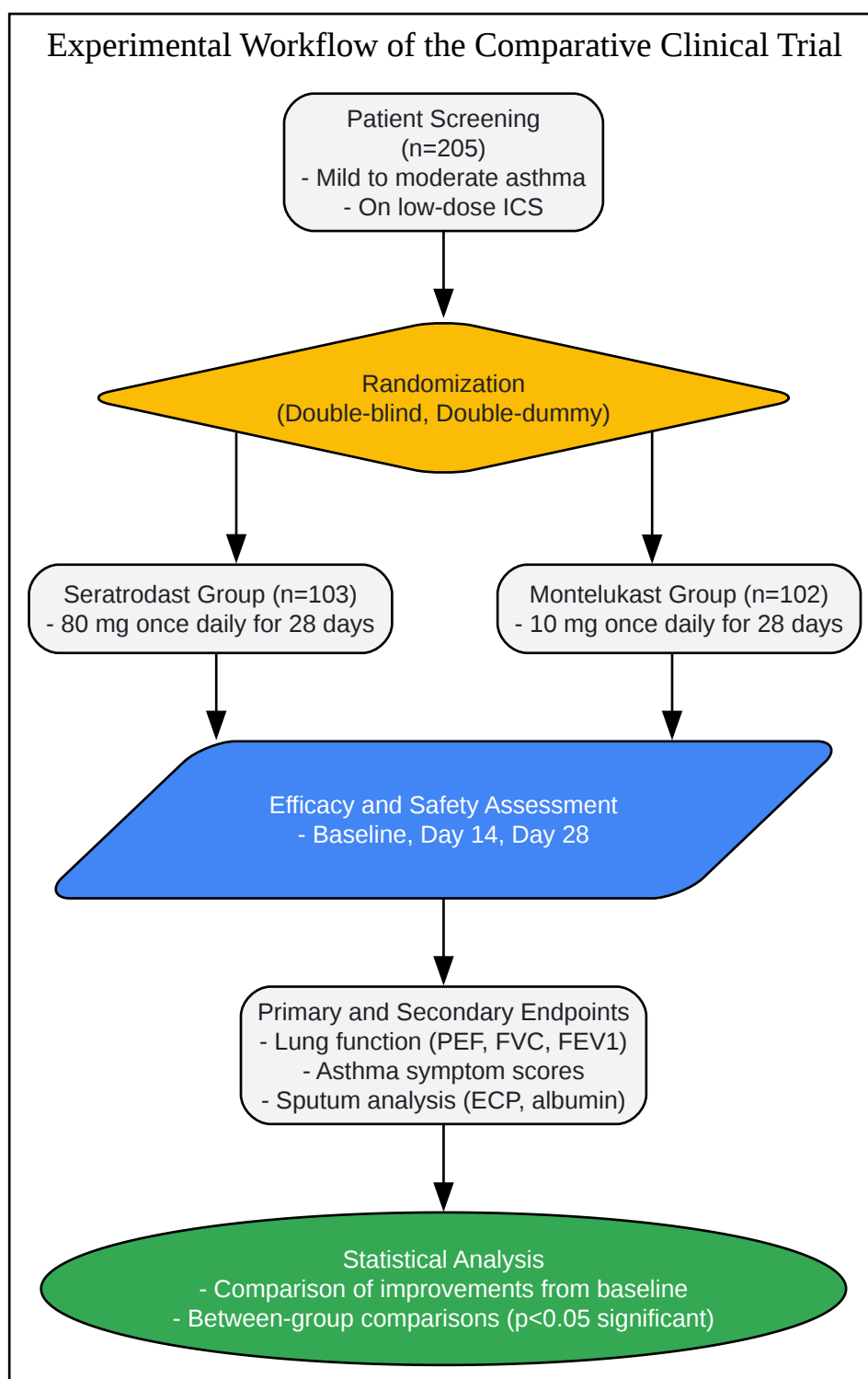
**AM103** (Seratrodist) and montelukast mitigate airway inflammation and bronchoconstriction through distinct molecular mechanisms. Seratrodist is a selective antagonist of the thromboxane A2 (TXA2) receptor, while montelukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2][3]

Seratrodist (**AM103**): Thromboxane A2 is a potent mediator of bronchoconstriction, vasoconstriction, and airway hyperresponsiveness in asthma.[1][4] It is produced from arachidonic acid via the cyclooxygenase (COX) pathway. By blocking the TXA2 receptor, seratrodist inhibits the downstream signaling that leads to these pathological effects.[1][4]

Montelukast: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are products of the 5-lipoxygenase pathway of arachidonic acid metabolism and are key mediators in asthma pathophysiology.[2]

[5] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways.[2] Montelukast competitively blocks the CysLT1 receptor, thereby inhibiting the effects of these pro-inflammatory mediators.[2][3]





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